molecular formula C19H15F3N2S B2973305 3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide CAS No. 339101-83-6

3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide

Cat. No.: B2973305
CAS No.: 339101-83-6
M. Wt: 360.4
InChI Key: JAZQNTNDZNQJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide (molecular formula: C₁₉H₁₅F₃N₂S; approximate molecular weight: 368.4 g/mol) is a sulfur-containing heterocyclic compound featuring a pyrimidine core substituted with a 3-(trifluoromethyl)phenyl group at the 5-position and a 3-methylbenzylthioether moiety at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfide linkage contributes to its unique electronic and steric properties.

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2S/c1-13-4-2-5-14(8-13)12-25-18-23-10-16(11-24-18)15-6-3-7-17(9-15)19(20,21)22/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZQNTNDZNQJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide, also known by its CAS number 339101-83-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₉H₁₅F₃N₂S
  • Molar Mass : 360.4 g/mol

The compound features a pyrimidine core substituted with a trifluoromethyl phenyl group and a methylbenzyl sulfide moiety, which contributes to its unique biological profile.

Antitumor Activity

Recent studies indicate that compounds with similar structural frameworks exhibit notable antitumor properties. For example, derivatives of pyrimidine and pyrazole have shown efficacy against various cancer cell lines by inhibiting key oncogenic pathways such as BRAF(V600E) and EGFR . The presence of the trifluoromethyl group is often associated with enhanced lipophilicity, which can improve cellular uptake and bioavailability.

Anti-inflammatory Effects

Compounds containing pyrimidine rings have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The sulfide linkage in this compound may also contribute to its anti-inflammatory activity by modulating oxidative stress pathways .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of related compounds suggest that they may inhibit bacterial growth effectively. The structural features of this compound could provide a scaffold for developing new antimicrobial agents targeting resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituents on the Pyrimidine Ring : Modifications can enhance or reduce potency against specific targets.
  • Trifluoromethyl Group : This group often increases metabolic stability and lipophilicity, improving pharmacokinetic properties.
  • Sulfide Linkage : The presence of sulfur can influence binding interactions with biological targets.

Case Studies

  • Antitumor Efficacy : A study investigated the cytotoxic effects of similar sulfide derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). Results demonstrated enhanced cytotoxicity when combined with conventional chemotherapy agents like doxorubicin, suggesting potential for synergistic effects .
  • Anti-inflammatory Mechanisms : Research has shown that pyrimidine derivatives can inhibit TNF-alpha production in activated macrophages, indicating their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Target/Use Solubility (LogP) References
This compound 368.4 Pyrimidine, sulfide, trifluoromethylphenyl Not explicitly stated (kinase inhibition inferred) ~3.8 (estimated)
Nilotinib (C₂₈H₂₂F₃N₇O) 529.52 Pyrimidinylamino, trifluoromethylphenyl, imidazole BCR-ABL kinase inhibitor (antineoplastic) 4.1
Compound 8f () Not provided Benzimidazole, sulfinyl, trifluoroethoxy Proton pump inhibition (inferred) ~2.5 (estimated)

Key Findings and Analysis

Structural Differences and Implications

  • Sulfide vs. Sulfinyl/Sulfonamide Groups: The target compound’s sulfide linkage distinguishes it from the sulfinyl group in Compound 8f . For example, Compound 8f’s sulfinyl group may enhance binding to proton pumps due to increased polarity, whereas the sulfide in the target compound could favor membrane permeability.
  • Trifluoromethylphenyl vs. Trifluoroethoxy :
    The trifluoromethyl group in the target compound and Nilotinib contributes to high lipophilicity (LogP ~3.8–4.1), favoring blood-brain barrier penetration. In contrast, Compound 8f’s trifluoroethoxy group introduces steric bulk and moderate polarity (LogP ~2.5), likely optimizing gastric acid stability for proton pump inhibition.

  • Heterocyclic Core Variations :
    The pyrimidine core in the target compound and Nilotinib supports kinase inhibition through ATP-binding site interactions. Nilotinib’s additional pyridinyl and imidazole groups enable selective BCR-ABL kinase inhibition , whereas the target compound’s simpler pyrimidine-thioether scaffold may target distinct kinases or microbial enzymes.

Pharmacokinetic and Therapeutic Considerations

  • Molecular Weight and Drug-Likeness :
    The target compound’s lower molecular weight (368.4 vs. 529.52 for Nilotinib) aligns better with Lipinski’s “Rule of Five,” suggesting superior oral bioavailability. However, Nilotinib’s higher weight correlates with prolonged plasma half-life due to enhanced protein binding .

  • Solubility and Bioavailability : The trifluoromethyl group in both the target compound and Nilotinib reduces aqueous solubility, necessitating formulation adjustments (e.g., salt forms or co-solvents). Compound 8f’s trifluoroethoxy and sulfinyl groups improve solubility, making it more suitable for gastrointestinal absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.